

Measuring Intracellular pH: An Application Protocol Using 6-Carboxyfluorescein

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Compound of Interest

Compound Name: 6-Carboxy-fluorescein

Cat. No.: B8005017

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Abstract

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi is therefore essential for researchers in various fields, from basic cell biology to drug development. This application note provides a detailed protocol for the measurement of intracellular pH using the fluorescent indicator 6-Carboxyfluorescein (6-CF). We describe the use of its membrane-permeant precursor, 6-Carboxyfluorescein diacetate (6-CFDA), for efficient loading into live cells. The protocol covers all essential steps from reagent preparation and cell loading to fluorescence measurement and calibration, enabling researchers to obtain reliable and reproducible pHi data.

Introduction

6-Carboxyfluorescein is a fluorescent pH indicator that exhibits pH-dependent excitation, making it suitable for ratiometric measurements of intracellular pH. The dye has a pKa of approximately 6.5, providing good sensitivity within the physiological pH range.[1] For intracellular applications, the non-fluorescent and membrane-permeant diacetate form, 6-CFDA, is used.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting 6-CFDA into the fluorescent and membrane-impermeant 6-Carboxyfluorescein, thus trapping it in the cytoplasm.[2]

The principle of ratiometric pH measurement with 6-CF lies in its dual-excitation properties. The fluorescence intensity upon excitation at approximately 490 nm is highly sensitive to pH

changes, increasing with alkalinization.[2][3] Conversely, excitation at its isosbestic point, around 440 nm, results in fluorescence that is largely independent of pH.[2] By calculating the ratio of the fluorescence intensities emitted at a single wavelength (typically ~520-535 nm) following excitation at these two wavelengths, a quantitative measure of pHi can be obtained that is independent of dye concentration, cell path length, and photobleaching.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier	Catalog Number	Storage
6-Carboxyfluorescein diacetate (6-CFDA)	Various	e.g., Biotium 51021	-20°C, desiccated
Dimethyl sulfoxide (DMSO), anhydrous	Various	e.g., Sigma-Aldrich D2650	Room Temperature
Pluronic F-127	Various	e.g., Invitrogen P3000MP	Room Temperature
Hanks' Balanced Salt Solution (HBSS)	Various	e.g., Gibco 14025092	2-8°C
High Potassium Calibration Buffer (pH 8.0)	See Protocol	N/A	2-8°C
High Potassium Calibration Buffer (pH 6.0)	See Protocol	N/A	2-8°C
Nigericin, sodium salt	Various	e.g., Cayman Chemical 11333	-20°C
Ethanol, absolute	Various	N/A	Room Temperature
96-well black, clear-bottom microplates	Various	e.g., Corning 3603	Room Temperature
Adherent or suspension cells	User-provided	N/A	37°C, 5% CO ₂
Fluorescence microplate reader or microscope	N/A	N/A	N/A

Experimental Protocols

Reagent Preparation

3.1.1. 6-CFDA Stock Solution (10 mM)

- Dissolve 4.6 mg of 6-Carboxyfluorescein diacetate (MW: 460.4 g/mol) in 1 mL of anhydrous DMSO.
- Vortex until fully dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light and moisture.

3.1.2. Pluronic F-127 Stock Solution (20% w/v)

- Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.
- Warm gently (up to 37°C) and vortex to dissolve.
- Store at room temperature.

3.1.3. 6-CFDA Loading Solution (5 µM)

- For 10 mL of loading solution, add 5 µL of 10 mM 6-CFDA stock solution to 10 mL of HBSS.
- Add 10 µL of 20% Pluronic F-127 stock solution to aid in dye solubilization.
- Vortex to mix. Prepare this solution fresh for each experiment.

3.1.4. Nigericin Stock Solution (10 mM)

- Dissolve 7.47 mg of Nigericin, sodium salt (MW: 746.9 g/mol) in 1 mL of absolute ethanol.
- Vortex until fully dissolved.
- Store at -20°C.

3.1.5. High Potassium Calibration Buffers Prepare a base buffer containing 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, and 20 mM of a suitable buffer (e.g., HEPES for pH 7.0-8.0, MES for pH 6.0-7.0). Adjust the pH of the buffers to the desired values (e.g., 8.0, 7.5, 7.0, 6.5, 6.0) using 1 M KOH or 1 M HCl.

Cell Loading with 6-CFDA

The following protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

- **Cell Seeding:** For adherent cells, seed them in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells, adjust the cell number to approximately $1-5 \times 10^5$ cells per well.
- **Washing:** Gently wash the cells twice with pre-warmed (37°C) HBSS to remove any residual serum.
- **Dye Loading:** Add 100 μ L of the 5 μ M 6-CFDA loading solution to each well.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.^{[4][5]} The optimal loading time may vary depending on the cell type.
- **Washing:** After incubation, gently wash the cells three times with pre-warmed HBSS to remove any extracellular dye.
- **De-esterification:** Add 100 μ L of fresh HBSS to each well and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.^[6]

Fluorescence Measurement

- Set the fluorescence microplate reader or microscope to the appropriate excitation and emission wavelengths for 6-Carboxyfluorescein.
 - Excitation 1 (pH-sensitive): 490 nm
 - Excitation 2 (Isosbestic): 440 nm
 - Emission: 520 - 535 nm
- Record the fluorescence intensity for each well at both excitation wavelengths. The ratio of the fluorescence intensity at 490 nm to that at 440 nm (F_{490}/F_{440}) is proportional to the intracellular pH.

In Situ Calibration

An in situ calibration is essential to convert the fluorescence ratios into absolute pHi values. This is achieved by using the K^+/H^+ ionophore nigericin to equilibrate the intracellular and extracellular pH.

- After the experimental measurements, aspirate the buffer from the wells.
- Add 100 μ L of the highest pH high potassium calibration buffer (e.g., pH 8.0) containing 10 μ M nigericin to a set of wells.
- Add 100 μ L of the other pH calibration buffers (e.g., 7.5, 7.0, 6.5, 6.0) with 10 μ M nigericin to separate sets of wells.
- Incubate for 5-10 minutes at 37°C to allow for pH equilibration.
- Measure the fluorescence ratio (F_{490}/F_{440}) for each pH standard.
- Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration curve.
- Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the pHi values of the experimental samples from their corresponding fluorescence ratios.

Data Presentation

The quantitative parameters for this protocol are summarized in the tables below for easy reference.

Table 1: Reagent Concentrations

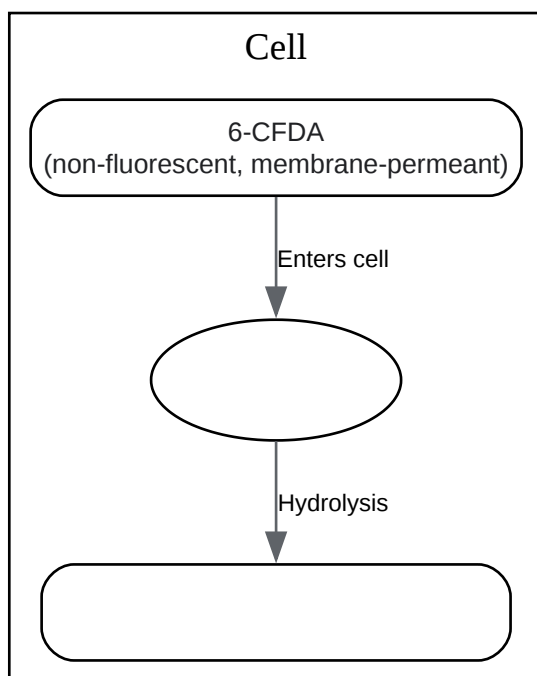
Reagent	Stock Concentration	Working Concentration	Solvent
6-Carboxyfluorescein diacetate	10 mM	5 μ M	DMSO
Pluronic F-127	20% (w/v)	0.02% (w/v)	DMSO
Nigericin	10 mM	10 μ M	Ethanol

Table 2: Typical Experimental Parameters

Parameter	Value
Cell Seeding Density (96-well)	1-5 x 10 ⁵ cells/well
6-CFDA Loading Time	30-60 minutes
De-esterification Time	30 minutes
Calibration Incubation Time	5-10 minutes
Excitation Wavelength 1	490 nm
Excitation Wavelength 2	440 nm
Emission Wavelength	520 - 535 nm

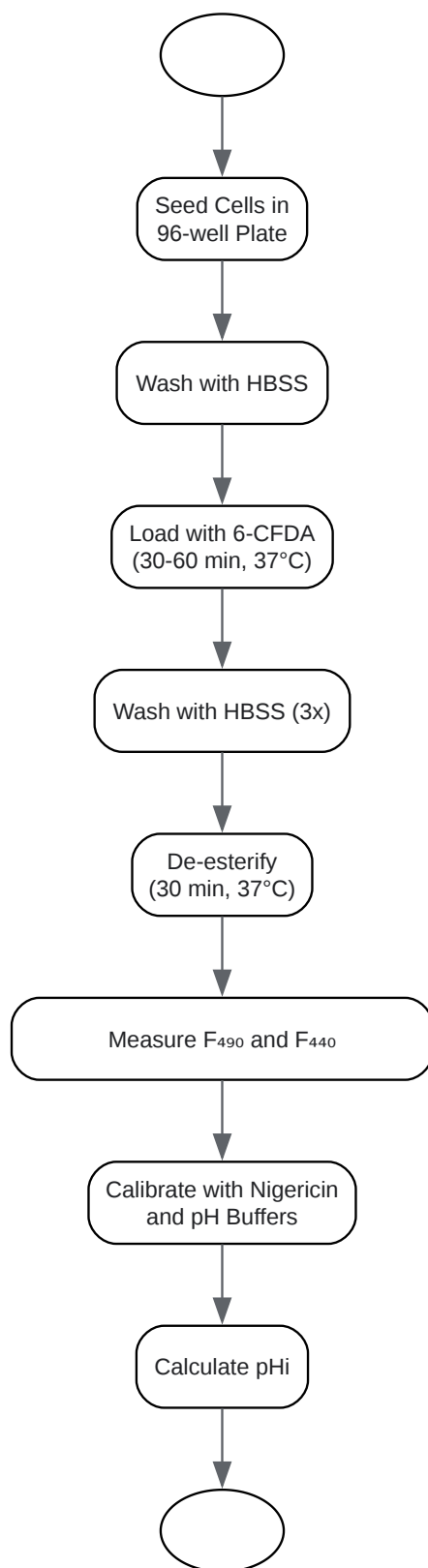
Visualizations

The following diagrams illustrate the key processes involved in the measurement of intracellular pH using 6-Carboxyfluorescein.



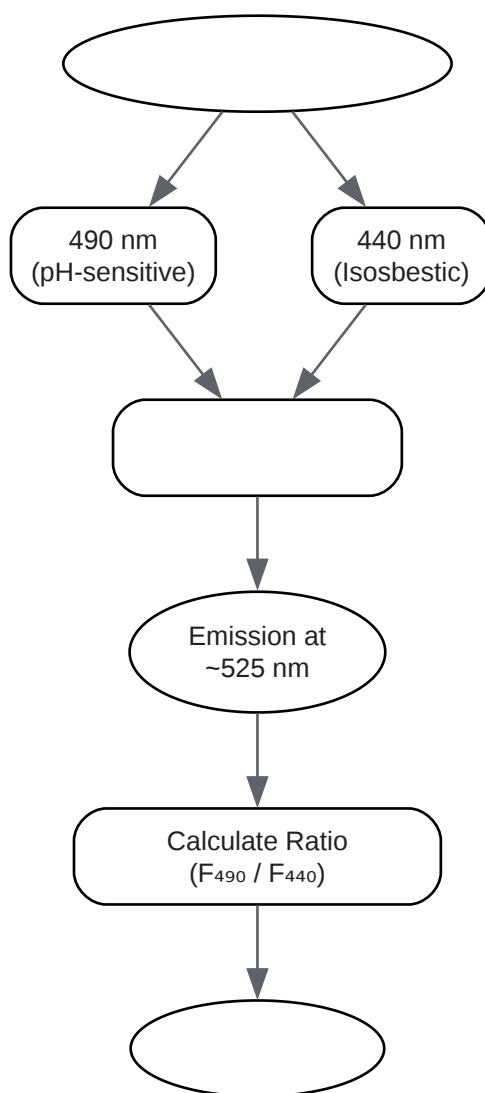
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Caption: Cellular uptake and activation of 6-Carboxyfluorescein diacetate (6-CFDA).



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Caption: Experimental workflow for intracellular pH measurement.



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Caption: Principle of ratiometric pH measurement with 6-Carboxyfluorescein.

Conclusion

The protocol described in this application note provides a robust and reliable method for measuring intracellular pH using the fluorescent indicator 6-Carboxyfluorescein. The use of the diacetate form allows for efficient loading into a wide variety of cell types, and the ratiometric measurement approach minimizes experimental variability, leading to more accurate and reproducible results. By following the detailed steps for reagent preparation, cell loading, fluorescence measurement, and in situ calibration, researchers can confidently investigate the role of intracellular pH in their specific biological systems of interest.

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